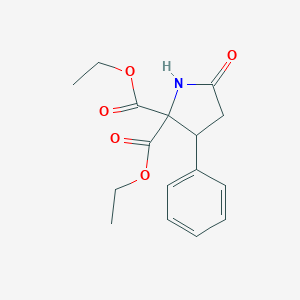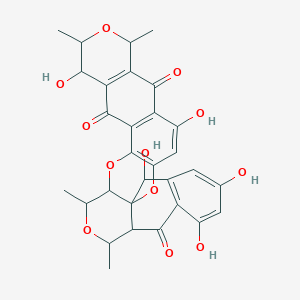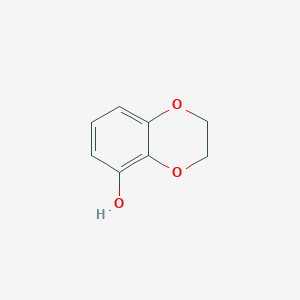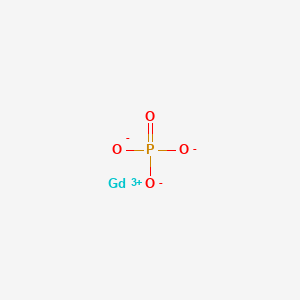
Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate, also known as DOPDC, is a chemical compound commonly used in scientific research. It belongs to the class of pyrrolidine dicarboxylates and has a molecular weight of 315.34 g/mol. DOPDC has gained significant attention due to its potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery.
Mécanisme D'action
The mechanism of action of Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins. For example, this compound has been shown to inhibit the activity of DPP-IV by binding to its active site and preventing the cleavage of incretin hormones. This results in increased insulin secretion and improved glucose tolerance.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and inhibit the growth of bacteria and fungi. In vivo studies have shown that this compound can improve glucose tolerance and reduce blood glucose levels in animal models of type 2 diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, this compound also has limitations, such as its low solubility in water and its potential toxicity at high concentrations. Researchers must take these factors into consideration when designing experiments involving this compound.
Orientations Futures
There are several potential future directions for research involving Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate. One direction is the development of this compound-based drugs for the treatment of various diseases, including cancer, viral infections, and type 2 diabetes. Another direction is the investigation of the mechanism of action of this compound and its interactions with specific enzymes or proteins. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for its potential therapeutic applications.
In conclusion, this compound is a promising chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and drug discovery. Its synthesis method is relatively simple, and it has been shown to exhibit various biochemical and physiological effects. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate involves the reaction of diethyl malonate and phenylacetonitrile with ethyl chloroformate in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition, resulting in the formation of this compound. The purity of the synthesized compound can be improved through recrystallization or column chromatography.
Applications De Recherche Scientifique
Diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit anticancer, antiviral, and antimicrobial activities. This compound has also been investigated as a potential inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism and is a target for the treatment of type 2 diabetes.
Propriétés
Numéro CAS |
13992-75-1 |
|---|---|
Formule moléculaire |
C16H19NO5 |
Poids moléculaire |
305.32 g/mol |
Nom IUPAC |
diethyl 5-oxo-3-phenylpyrrolidine-2,2-dicarboxylate |
InChI |
InChI=1S/C16H19NO5/c1-3-21-14(19)16(15(20)22-4-2)12(10-13(18)17-16)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3,(H,17,18) |
Clé InChI |
RQXLSXSKRKTNTK-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(CC(=O)N1)C2=CC=CC=C2)C(=O)OCC |
SMILES canonique |
CCOC(=O)C1(C(CC(=O)N1)C2=CC=CC=C2)C(=O)OCC |
Autres numéros CAS |
13992-75-1 1414-01-3 |
Synonymes |
4-phenyl-5,5-dicarbethoxy-2-pyrrolidinone PDCP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















